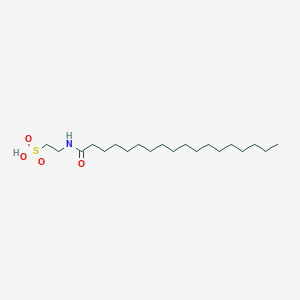

N-Stearoyl Taurine

Description

Properties

IUPAC Name |

2-(octadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIJIHJZVURGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276578 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-80-6 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Stearoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Stearoyl Taurine Biosynthesis in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT), a class of bioactive lipids implicated in various physiological processes, including metabolic regulation. The biosynthesis of N-Stearoyl Taurine in mammalian cells is a critical pathway for understanding its biological function and therapeutic potential. This technical guide provides a comprehensive overview of the core biosynthesis pathway, including the key enzyme, its subcellular localization, and substrate requirements. Furthermore, this guide details quantitative data on related molecules, protocols for key experiments, and a visual representation of the biosynthetic process to facilitate further research and drug development in this area.

Core Biosynthesis Pathway

The primary enzyme responsible for the synthesis of N-acyl taurines, including this compound, in mammalian liver is Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) [1][2].

-

Enzyme: Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

-

Substrates: Stearoyl-Coenzyme A (Stearoyl-CoA) and Taurine[2][3]

-

Product: this compound and Coenzyme A (CoA)

-

Subcellular Localization: The synthesis of N-acyl taurines by BAAT is localized to the peroxisomes [4]. While some studies have suggested a potential cytosolic pool of BAAT, the predominant activity is found within the peroxisome.

The biosynthesis reaction involves the transfer of the stearoyl group from Stearoyl-CoA to the amino group of taurine, forming an amide bond. This process is crucial for the generation of a diverse range of N-acyl taurines, with the fatty acyl chain length and saturation level determining the specific biological activity of the molecule.

Signaling Pathway Diagram

Quantitative Data

While specific quantitative levels of this compound in various mammalian tissues are not extensively documented, data for other long-chain saturated N-acyl taurines in mouse liver provide a valuable reference point. The concentration of taurine, a key substrate, is well-characterized in human plasma.

| Analyte | Tissue/Fluid | Species | Concentration | Reference |

| N-Docosanoyl Taurine (C22:0) | Liver | Mouse | 25-50 pmol/g | |

| N-Nervonoyl Taurine (C24:1) | Liver | Mouse | 25-50 pmol/g | |

| Taurine | Plasma | Human | 44 ± 9 µmol/L | |

| Taurine | Whole Blood | Human | 164-318 µmol/L |

Enzyme Kinetics:

The kinetic parameters of human BAAT have been determined for its primary substrates, bile acids, and amino acids. While specific data for stearoyl-CoA is not available, the Km for taurine provides insight into the enzyme's affinity for this substrate.

| Enzyme | Substrate | Km | Vmax | Reference |

| Human BAAT | Taurine | 1.1 mM | Not specified | |

| Human BAAT | Glycine | 5.8 mM | Not specified | |

| Human BAAT-SKL (mutant) | Taurine | Lower than wild-type | Greater than wild-type | |

| Human BAAT-SKL (mutant) | Glycine | Lower than wild-type | Greater than wild-type |

Experimental Protocols

Lipid Extraction for N-Acyl Taurine Analysis (Modified Folch Method)

This protocol is a standard method for the extraction of total lipids, including N-acyl taurines, from biological tissues.

Materials:

-

Tissue sample (e.g., liver, brain)

-

Chloroform (B151607) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

0.9% NaCl solution (or 0.74% KCl solution)

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas evaporator

Procedure:

-

Weigh approximately 1 g of frozen tissue and place it in a glass homogenizer tube.

-

Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue.

-

Homogenize the tissue thoroughly until a uniform suspension is formed.

-

Transfer the homogenate to a glass centrifuge tube.

-

Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

-

Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the tissue debris.

-

Carefully collect the supernatant (the lipid-containing solvent phase).

-

To the collected supernatant, add 0.2 volumes (i.e., 4 mL for 20 mL of supernatant) of 0.9% NaCl solution.

-

Vortex the mixture for 30 seconds and then centrifuge at 2000 rpm for 10 minutes to separate the phases.

-

The lower phase is the chloroform layer containing the lipids. Carefully remove the upper aqueous phase.

-

Wash the lower phase by adding a small volume of methanol:water (1:1, v/v), vortexing, and centrifuging as before. Remove the upper phase.

-

Transfer the final chloroform phase to a clean glass tube and evaporate the solvent to dryness under a stream of nitrogen gas.

-

The dried lipid extract can be reconstituted in a suitable solvent for UPLC-MS/MS analysis.

N-Acyl Taurine Synthase (BAAT) Activity Assay

This protocol is adapted from methods used to measure BAAT activity with bile acid-CoA substrates and can be modified for stearoyl-CoA.

Materials:

-

Tissue homogenate or purified BAAT enzyme

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Stearoyl-CoA solution

-

Taurine solution

-

Internal standard (e.g., a deuterated N-acyl taurine)

-

Methanol (ice-cold)

-

UPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, taurine (e.g., at a final concentration of 10 mM), and the tissue homogenate or purified enzyme.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding stearoyl-CoA (e.g., to a final concentration of 50 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 4 volumes of ice-cold methanol containing the internal standard.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Collect the supernatant for UPLC-MS/MS analysis to quantify the amount of this compound produced.

-

Enzyme activity can be expressed as pmol or nmol of product formed per minute per mg of protein.

UPLC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound using a UPLC-MS/MS system.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode. Negative mode is often preferred for taurine conjugates.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Example transitions for N-acyl taurines (product ions at m/z 80 and 107 are characteristic).

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Quantification:

-

Generate a calibration curve using a series of known concentrations of an this compound standard.

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for studying this compound biosynthesis and the logical relationship between the key components.

Conclusion

The biosynthesis of this compound in mammalian cells is a peroxisomal process catalyzed by the enzyme BAAT, utilizing Stearoyl-CoA and taurine as substrates. This technical guide provides a foundational understanding of this pathway and offers detailed protocols to enable researchers to investigate its role in health and disease. Further research is warranted to elucidate the precise quantitative levels of this compound in various tissues and to fully characterize the kinetic properties of BAAT with stearoyl-CoA. Such studies will be instrumental in advancing our knowledge of N-acyl taurine biology and exploring their therapeutic potential.

References

- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 2. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. researchgate.net [researchgate.net]

Enzymatic Synthesis of N-Stearoyl Taurine: A Technical Guide for In Vitro Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl Taurine (B1682933), a member of the N-acyl taurine (NAT) family of endogenous lipid signaling molecules, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging research highlights its role in various physiological processes, including the regulation of glucose metabolism and cellular proliferation. The targeted synthesis of N-Stearoyl Taurine is crucial for advancing in vitro studies to elucidate its mechanisms of action and explore its pharmacological potential. This technical guide provides an in-depth overview of a lipase-catalyzed enzymatic synthesis approach for this compound, offering a green and efficient alternative to traditional chemical synthesis methods. Detailed experimental protocols for synthesis, purification, and characterization are presented, alongside a summary of quantitative data from related studies. Furthermore, this guide illustrates the key signaling pathways associated with N-acyl taurine activity, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that are increasingly recognized for their diverse physiological roles.[1] Among these, this compound (NST) is of particular interest due to its involvement in metabolic regulation and potential as an anti-proliferative agent.[2] The in vivo synthesis of NATs is known to be catalyzed by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT).[3][4][5] However, for the production of NST for research purposes, in vitro enzymatic synthesis offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and reduced environmental impact.

This guide focuses on a lipase-catalyzed approach, which has been successfully employed for the N-acylation of various amino compounds. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym® 435), are robust and versatile biocatalysts suitable for non-aqueous enzymatic reactions. We present a detailed methodology for the synthesis of this compound, its subsequent purification, and characterization, providing a foundational protocol for its production in a laboratory setting.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound involves the direct amidation of taurine with stearic acid, catalyzed by a lipase in an organic solvent system. This method leverages the ability of lipases to catalyze esterification and amidation reactions in non-aqueous environments.

Proposed Synthesis Workflow

The overall workflow for the enzymatic synthesis, purification, and characterization of this compound is depicted below.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from established methods for lipase-catalyzed N-acylation of amino compounds.

Materials:

-

Stearic Acid (≥98% purity)

-

Taurine (≥99% purity)

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

tert-Butanol (B103910) (anhydrous)

-

Hexane (B92381) (analytical grade)

-

Ethanol (analytical grade)

-

Deionized water

Equipment:

-

Shaking incubator or water bath

-

Rotary evaporator

-

Filtration apparatus

-

Freeze dryer (optional)

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve stearic acid (1 equivalent) and taurine (1 to 1.5 equivalents) in a minimal amount of tert-butanol. Gentle heating may be required to dissolve the stearic acid.

-

Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the total substrates) to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with continuous agitation (e.g., 200 rpm) for 24-72 hours. The optimal reaction time should be determined by monitoring the reaction progress (e.g., via thin-layer chromatography).

-

Enzyme Removal: After the incubation period, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and potentially reused.

-

Solvent Removal: Remove the tert-butanol from the filtrate using a rotary evaporator.

-

Purification:

-

Wash the resulting solid residue with hexane to remove unreacted stearic acid.

-

The crude this compound can be further purified by recrystallization from an ethanol/water mixture.

-

-

Drying: Dry the purified this compound product, for instance, under vacuum or by freeze-drying.

Quantitative Data

While specific yield and optimal conditions for the direct enzymatic synthesis of this compound are not extensively published, data from similar lipase-catalyzed N-acylation reactions can provide valuable guidance. The following tables summarize typical reaction parameters and expected outcomes based on related studies.

Table 1: Optimization of Reaction Conditions for Lipase-Catalyzed N-Acylation

| Parameter | Range Explored | Optimal Condition (General) | Reference |

| Enzyme | Various lipases | Candida antarctica lipase B (immobilized) | |

| Substrate Molar Ratio (Amine:Acid) | 1:1 to 2:1 | 1:1 to 1.5:1 | |

| Enzyme Concentration (% w/w of substrates) | 5% to 25% | 15% | |

| Temperature (°C) | 40 to 70 | 60 | |

| Reaction Time (hours) | 12 to 96 | 24 - 72 | |

| Solvent | Various organic solvents | tert-Butanol, Solvent-free |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₁NO₄S | |

| Molecular Weight | 391.6 g/mol | |

| Precursor m/z [M+H]⁺ | 392.2829 | |

| Precursor m/z [M-H]⁻ | 390.2684 |

Purification and Characterization

Purification Protocol

A detailed protocol for the purification of the synthesized this compound is provided below.

Procedure:

-

Removal of Unreacted Stearic Acid:

-

Suspend the crude product in hexane.

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the mixture to collect the solid this compound. Repeat the hexane wash if necessary.

-

-

Recrystallization:

-

Dissolve the washed product in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization.

-

Collect the crystals by filtration and wash with cold ethanol/water.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove residual solvent.

-

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of this compound. The presence of characteristic peaks for the stearoyl chain, the taurine backbone, and the amide linkage will verify the successful synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.

Signaling Pathways of N-Acyl Taurines

N-acyl taurines, including this compound, exert their biological effects through interaction with specific cellular targets. Two prominent signaling pathways are mediated by the G-protein coupled receptor 119 (GPR119) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

GPR119 Signaling Pathway

Activation of GPR119 by N-acyl taurines in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), respectively, both of which contribute to improved glucose homeostasis.

TRPV1 Signaling Pathway

N-acyl taurines can also modulate the activity of TRPV1, a non-selective cation channel. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream cellular responses, including neurotransmitter release and the sensation of pain.

Conclusion

The enzymatic synthesis of this compound using lipases presents a viable and advantageous method for producing this bioactive lipid for in vitro research. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and characterization. A thorough understanding of its synthesis and biological activities, including its interaction with key signaling pathways like GPR119 and TRPV1, is essential for unlocking its full therapeutic potential. This technical guide serves as a comprehensive resource to facilitate further investigation into the promising pharmacological properties of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]

- 2. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 3. BJOC - N-acylation of ethanolamine using lipase: a chemoselective catalyst [beilstein-journals.org]

- 4. N-acylation of ethanolamine using lipase: a chemoselective catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuro-Modulatory Landscape of N-Stearoyl Taurine: A Technical Guide to its Mechanism of Action in Neuronal Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT) that has emerged as a significant modulator of neuronal function. As a member of a class of lipid messengers regulated by Fatty Acid Amide Hydrolase (FAAH), NST is implicated in a range of physiological processes, including neuroprotection, regulation of calcium homeostasis, and modulation of synaptic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of N-Stearoyl Taurine on neuronal cells. It synthesizes current research findings, presents quantitative data for related compounds, details relevant experimental protocols, and visualizes the key signaling pathways.

Core Mechanisms of Action

The biological activities of this compound in the nervous system are multifaceted, primarily revolving around its interaction with ion channels and potential engagement with other receptor systems. The key mechanisms identified to date are:

-

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: N-acyl taurines are known to activate TRPV1 channels, which are non-selective cation channels highly permeable to calcium.[1][2][3][4][5] Activation of TRPV1 in neurons leads to membrane depolarization and an influx of calcium, which can modulate neuronal excitability and synaptic transmission.

-

Regulation by Fatty Acid Amide Hydrolase (FAAH): The intracellular levels of this compound are regulated by the enzyme FAAH, which catalyzes its hydrolysis. Inhibition of FAAH leads to an accumulation of NST and other N-acyl amides, thereby amplifying their downstream effects.

-

Modulation of Intracellular Calcium Homeostasis: The taurine moiety of NST is a well-established neuroprotective agent that plays a crucial role in maintaining calcium homeostasis. It can inhibit voltage-gated calcium channels and reduce glutamate-induced calcium influx, thereby protecting neurons from excitotoxicity.

-

Potential Interaction with GPR40 and PPARγ: While direct evidence for this compound is still emerging, related lipid molecules, such as other fatty acids and N-stearoylethanolamine, have been shown to interact with G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of these receptors is linked to neurogenesis, anti-inflammatory responses, and neuroprotection.

-

Anti-Neuroinflammatory Effects: The taurine component of NST exhibits anti-inflammatory properties, including the reduction of pro-inflammatory cytokines like IL-6.

Quantitative Data

Direct quantitative data for this compound's activity on neuronal cells is limited in the current literature. The following tables summarize available data for related N-acyl amides and receptor agonists to provide a comparative context.

Table 1: Activity of N-Acyl Amides on TRPV1

| Compound | Assay | Cell Type | Effect | Measurement | Citation(s) |

| N-Arachidonoyl Taurine | Electrophysiology (sEPSC) | Mouse Prefrontal Cortex Neurons | Increase in frequency of spontaneous excitatory postsynaptic currents | 150-175% increase |

Table 2: Potency of Agonists on GPR40

| Compound | Assay | Cell Type | Measurement (EC50) | Citation(s) |

| Long-chain fatty acids | Receptor Activation | Transfected cells | 1-2 µmol/L | |

| TAK-875 | Receptor Activation | Not specified | 72 nmol/L |

Signaling Pathways

The signaling cascades initiated by this compound are complex and can involve multiple downstream effectors. The primary confirmed pathway involves TRPV1, with potential contributions from GPR40 and PPARγ signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound on neuronal cells.

Calcium Imaging to Measure TRPV1 Activation

This protocol details the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to this compound application.

Methodology:

-

Cell Culture: Plate primary hippocampal or dorsal root ganglion (DRG) neurons on poly-D-lysine coated glass coverslips and culture for 7-14 days in vitro.

-

Dye Loading: Incubate the cultured neurons with 1-5 µM of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable recording solution (e.g., Hanks' Balanced Salt Solution with 0.04% Pluronic F-127) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with fresh recording solution to remove extracellular dye.

-

Imaging: Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope.

-

Baseline Recording: Acquire baseline fluorescence images at a defined sampling rate (e.g., 1 Hz) for 2-5 minutes.

-

Compound Application: Perfuse the chamber with a solution containing this compound at various concentrations.

-

Response Recording: Continue to acquire fluorescence images to capture the calcium response.

-

Antagonist Control (Optional): To confirm TRPV1 involvement, pre-incubate cells with a TRPV1 antagonist (e.g., 10 µM capsazepine) before applying this compound.

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

-

Measure the average fluorescence intensity within each ROI for each time point.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀).

-

Plot the ΔF/F₀ over time to visualize the calcium dynamics.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording changes in membrane potential and ion channel currents in response to this compound, providing insights into its effects on neuronal excitability.

Methodology:

-

Preparation: Prepare acute brain slices containing the region of interest or use cultured neurons on coverslips.

-

Solutions: Use an appropriate artificial cerebrospinal fluid (aCSF) for brain slices or an extracellular solution for cultured neurons. The internal pipette solution should be formulated to mimic the intracellular ionic environment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Under visual guidance (e.g., using DIC microscopy), approach a target neuron with the micropipette.

-

Apply gentle positive pressure to keep the tip clean.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (gigaohm) seal.

-

Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents. Apply this compound and observe changes in current frequency, amplitude, and kinetics.

-

Current-Clamp Mode: Inject a defined amount of current (or no current) and record the membrane potential. Apply this compound and measure changes in the resting membrane potential and the firing of action potentials.

-

-

Data Analysis: Analyze the recorded traces using specialized software to quantify changes in the measured electrical properties before and after compound application.

Quantification of Neuroinflammatory Markers

This protocol outlines a method to assess the anti-inflammatory effects of this compound on neuronal or glial cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture primary neurons, microglia, or astrocytes.

-

Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

In parallel, treat cells with this compound alone or in combination with LPS.

-

-

Sample Collection: Collect the cell culture supernatant and cell lysates after the treatment period.

-

Cytokine Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant.

-

Western Blot Analysis:

-

Perform western blotting on the cell lysates to measure the expression and phosphorylation status of key inflammatory signaling proteins, such as NF-κB.

-

Use specific antibodies to detect the proteins of interest.

-

-

Data Analysis:

-

Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

-

Quantify the band intensities from the western blots and normalize to a loading control (e.g., β-actin).

-

Compare the levels of inflammatory markers between the different treatment groups.

-

Conclusion

This compound is a bioactive lipid with a compelling and complex mechanism of action in neuronal cells. Its ability to activate TRPV1 channels and the established neuroprotective and anti-inflammatory properties of its taurine component position it as a molecule of significant interest for neuronal health and disease. While further research is required to fully elucidate its interactions with other receptor systems like GPR40 and PPARγ and to establish a more comprehensive quantitative profile, the available evidence strongly suggests that this compound is a key player in the endogenous regulation of neuronal function. The experimental protocols detailed herein provide a robust framework for future investigations into this promising neuro-modulatory compound.

References

- 1. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]

- 4. This compound from MedChemExpress | Labcompare.com [labcompare.com]

- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]

The Role of Endogenous N-Stearoyl Taurine in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous N-acyl taurines (NATs), a class of lipid molecules, are emerging as significant regulators of metabolic homeostasis. This technical guide delves into the role of a specific NAT, N-Stearoyl Taurine (B1682933) (NST), in the context of metabolic syndrome. While direct research on NST is nascent, this document synthesizes the current understanding of the broader NAT class to infer the potential functions and therapeutic implications of NST. This guide provides an in-depth overview of the enzymatic regulation of NATs, their signaling pathways, and their impact on key aspects of metabolic syndrome, including glucose metabolism and dyslipidemia. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development in this promising area.

Introduction to N-Acyl Taurines (NATs) and Metabolic Syndrome

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include insulin (B600854) resistance, hypertension, dyslipidemia (abnormal cholesterol and triglyceride levels), and central obesity. N-acyl taurines are endogenous signaling lipids composed of a fatty acid linked to a taurine molecule via an amide bond. N-Stearoyl Taurine is a member of this class, featuring a saturated 18-carbon stearic acid chain. The diverse family of NATs has been shown to play a pleiotropic role in physiology, with particular relevance to metabolic regulation.[1]

Enzymatic Regulation of this compound

The endogenous levels of NST are principally controlled by the interplay of biosynthesis and degradation pathways.

-

Biosynthesis: The precise enzymatic pathways for the synthesis of many NATs, including NST, are still under active investigation. However, studies have implicated hepatic peroxisomal acyl-CoA:amino acid N-acyltransferase 1 and, more significantly, bile acid-CoA:amino acid N-acyltransferase (BAAT) in the synthesis of NATs.[2][3]

-

Degradation: The primary enzyme responsible for the degradation of NATs is Fatty Acid Amide Hydrolase (FAAH).[2][4] FAAH hydrolyzes the amide bond, breaking down NATs into their constituent fatty acid and taurine. The critical role of FAAH has been elucidated through the use of FAAH knockout (FAAH-/-) mice and, more specifically, engineered mice with a point mutation (S268D) that selectively impairs the hydrolysis of NATs without affecting another major class of FAAH substrates, the N-acylethanolamines (NAEs). This FAAH-S268D mouse model has been instrumental in isolating the specific physiological functions of elevated endogenous NATs.

Signaling Pathways of N-Acyl Taurines

NATs exert their effects through interaction with specific cell surface receptors and ion channels, initiating downstream signaling cascades that influence metabolic processes.

G Protein-Coupled Receptor 119 (GPR119)

A key signaling pathway for certain NATs, particularly the unsaturated N-oleoyl taurine, involves the G protein-coupled receptor GPR119. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.

-

Mechanism of Action: Activation of GPR119 by NATs in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, and slows gastric emptying, all of which contribute to improved glucose homeostasis.

Transient Receptor Potential (TRP) Channels

Another important signaling mechanism for NATs involves the activation of Transient Receptor Potential (TRP) ion channels, particularly TRPV1.

-

Mechanism of Action: The binding of certain NATs, such as N-arachidonoyl taurine and N-oleoyl taurine, to TRPV1 channels on pancreatic β-cells leads to an influx of calcium ions (Ca2+). The resulting increase in intracellular calcium concentration is a primary trigger for the exocytosis of insulin-containing granules, thereby promoting insulin secretion.

Quantitative Data on the Effects of N-Acyl Taurines

While specific quantitative data for this compound is limited in the current literature, studies on other NATs and the FAAH-S268D mouse model provide valuable insights.

Table 1: In Vivo Effects of Elevated Endogenous N-Acyl Taurines in FAAH-S268D Mice

| Parameter | Observation in FAAH-S268D Mice vs. Wild-Type | Reference |

| Plasma NATs | Markedly elevated | |

| Liver NATs | Markedly elevated | |

| Plasma NAEs | Unchanged | |

| Insulin Sensitivity | Improved (lower blood glucose during insulin tolerance test) | |

| Meal-induced GLP-1 Secretion | 2.1-fold higher at 30 minutes post-meal | |

| Post-glucose Insulin Levels | Substantially lower, consistent with improved insulin sensitivity | |

| Glucagon Secretion | 1.8-fold higher 30 minutes after insulin injection |

Table 2: In Vitro and In Vivo Effects of N-Oleoyl Taurine (C18:1 NAT) Administration

| Parameter | Treatment/Model | Quantitative Effect | Reference |

| GLP-1 Secretion | Mixed meal + C18:1 NAT (in vivo) | 2.9-fold increase | |

| Glucagon Secretion | Mixed meal + C18:1 NAT (in vivo) | 1.8-fold increase | |

| Glucagon Secretion | Isolated human islets (10 µM C18:1 NAT) | 23% increase | |

| Insulin Secretion | Isolated human islets (10 µM C18:1 NAT) | No significant change | |

| Calcium Oscillations | Pancreatic β-cell lines (HIT-T15, INS-1) | High frequency induced | |

| Insulin Secretion | Pancreatic β-cell lines (HIT-T15, INS-1) | Significant increase (p<0.05) |

Table 3: Effects of Taurine Supplementation on Lipid Profile (in vivo)

| Parameter | Model | Treatment | Outcome | Reference |

| Plasma Total Cholesterol | Rats on high-cholesterol diet | Taurine supplementation | 32% reduction | |

| Plasma LDL-Cholesterol | Rats on high-cholesterol diet | Taurine supplementation | 37% reduction | |

| Plasma Triglycerides | Rats on high-cholesterol diet | Taurine supplementation | 43% reduction | |

| Hepatic Cholesterol | Rats on high-cholesterol diet | Taurine supplementation | 50% reduction | |

| Hepatic Triglycerides | Rats on high-cholesterol diet | Taurine supplementation | 30% reduction | |

| Serum Triglycerides | OLETF rats (long-term diabetes) | 2% taurine diet for 12 weeks | Significant decrease | |

| Serum Total Cholesterol | OLETF rats (long-term diabetes) | 2% taurine diet for 12 weeks | Significant decrease |

Detailed Experimental Protocols

Intravenous Glucose Tolerance Test (IVGTT) in Mice

This protocol assesses glucose disposal and insulin response to an intravenous glucose challenge.

-

Animal Preparation:

-

Fast mice for 4-6 hours with free access to water.

-

For catheterized studies, ensure animals have fully recovered from surgery (5-7 days).

-

-

Baseline Blood Sample:

-

Obtain a baseline blood sample (t=0) from the tail vein, retro-orbital sinus, or an indwelling catheter.

-

Measure blood glucose using a glucometer.

-

-

Glucose Administration:

-

Administer a glucose bolus (typically 0.5-1 g/kg body weight) via the tail vein.

-

-

Timed Blood Sampling:

-

Collect blood samples at 1, 5, 10, 15, 30, 60, and 120 minutes post-glucose injection.

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot blood glucose concentration versus time.

-

Calculate the area under the curve (AUC) to quantify glucose tolerance.

-

Plasma from timed samples can be used to measure insulin levels to assess the insulin response.

-

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold standard for assessing insulin sensitivity in vivo.

-

Surgical Preparation:

-

5-7 days prior to the clamp, implant catheters into the jugular vein (for infusions) and carotid artery (for sampling).

-

-

Animal Preparation:

-

Fast the mouse overnight (not exceeding 16 hours).

-

-

Basal Period (2 hours):

-

Infuse [3-³H]glucose at a constant rate (e.g., 0.05 µCi/min) to assess basal hepatic glucose production.

-

At the end of the basal period, collect a blood sample to measure basal glucose, insulin, and [3-³H]glucose specific activity.

-

-

Clamp Period (120 minutes):

-

Initiate a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

-

Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (e.g., 120-140 mg/dL).

-

Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.

-

Continue the [3-³H]glucose infusion to assess glucose turnover during the clamp.

-

-

Data Analysis:

-

The GIR during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity.

-

Blood samples are analyzed for [3-³H]glucose specific activity to calculate hepatic glucose production and whole-body glucose disposal.

-

Quantification of N-Acyl Taurines by LC-MS/MS

This protocol outlines a general approach for the targeted quantification of NATs, including NST, in plasma or tissue.

-

Sample Preparation:

-

To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated NAT).

-

Precipitate proteins and extract lipids using a solvent mixture such as methanol (B129727) or a methanol/chloroform solution.

-

Vortex and centrifuge the sample.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/acetonitrile).

-

-

LC Separation:

-

Inject the reconstituted sample into a liquid chromatography system.

-

Separate the lipids using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target NATs. This involves monitoring the transition from the precursor ion (the molecular weight of the specific NAT) to a characteristic product ion (e.g., the taurine fragment).

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic NAT standards.

-

Quantify the amount of each NAT in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Conclusion and Future Directions

The available evidence strongly suggests that the class of N-acyl taurines plays a beneficial role in the regulation of glucose and lipid metabolism, positioning them as potential therapeutic targets for metabolic syndrome. While much of the detailed mechanistic and quantitative work has focused on N-oleoyl taurine, the shared structural features and common enzymatic regulation within the NAT family suggest that this compound may also possess important metabolic functions.

Future research should focus on:

-

Directly characterizing the effects of this compound: This includes determining its binding affinities and functional activities at GPR119 and TRPV1, as well as its specific effects on insulin and GLP-1 secretion in vitro.

-

In vivo studies with this compound: Administration of exogenous NST to animal models of metabolic syndrome is crucial to delineate its specific effects on glucose tolerance, insulin sensitivity, and lipid profiles.

-

Elucidating the biosynthesis of this compound: A clearer understanding of the enzymes responsible for its production could open new avenues for therapeutic intervention.

By filling these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and the broader class of N-acyl taurines in the management of metabolic syndrome.

References

- 1. lcms.cz [lcms.cz]

- 2. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of N-Stearoyl Taurine with Lipid Membrane Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous amphiphilic lipids that play significant roles in various physiological processes. Their interaction with cell membranes is fundamental to their biological activity. This technical guide provides a comprehensive overview of the interaction of N-Stearoyl Taurine (B1682933), a prominent member of the NAT family, with model lipid membranes. Due to the limited availability of direct experimental data for N-Stearoyl Taurine, this guide leverages findings from closely related long-chain NATs, namely N-myristoyltaurine (NMT) and N-palmitoyltaurine (NPT), to infer its behavior. This document details the effects of these molecules on the physical properties of lipid bilayers, outlines relevant experimental methodologies, and illustrates the known signaling pathways involving NATs at the cell membrane.

Introduction to this compound and Lipid Membrane Interactions

This compound is a fatty acid-taurine conjugate derived from stearic acid[1]. Like other N-acyl amides, it is characterized by a fatty acyl group linked to a primary amine metabolite via an amide bond[2]. These molecules are known to be involved in a variety of physiological functions, including metabolic homeostasis, pain, and motor control[2]. The amphiphilic nature of this compound, possessing a hydrophobic stearoyl chain and a hydrophilic taurine headgroup, dictates its interaction with and partitioning into lipid membranes[3]. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting pathways modulated by these lipids.

Quantitative Analysis of N-acyl Taurine Interaction with Lipid Membranes

A study by Anbazhagan et al. (2022) investigated the miscibility and phase behavior of NMT and NPT with their corresponding diacyl phosphatidylcholines using Differential Scanning Calorimetry (DSC)[3]. The results indicated that both NMT and NPT mix well with DMPC and DPPC, respectively, up to a concentration of 50 mol%. At higher concentrations, phase separation was observed. The following table summarizes the key findings from this study, which can be used as a proxy for the expected behavior of this compound.

Table 1: Effect of N-Myristoyltaurine (NMT) and N-Palmitoyltaurine (NPT) on the Main Phase Transition Temperature (Tm) of DMPC and DPPC Liposomes

| Lipid Composition | Main Phase Transition Temperature (Tm) (°C) | Enthalpy Change (ΔH) (kcal/mol) |

| DMPC | 23.9 | 5.8 |

| DMPC:NMT (90:10) | 23.5 | 5.2 |

| DMPC:NMT (80:20) | 22.8 | 4.5 |

| DMPC:NMT (70:30) | 21.9 | 3.7 |

| DMPC:NMT (60:40) | 20.7 | 2.9 |

| DMPC:NMT (50:50) | 19.8 | 2.1 |

| DPPC | 41.5 | 8.7 |

| DPPC:NPT (90:10) | 41.1 | 7.9 |

| DPPC:NPT (80:20) | 40.5 | 7.0 |

| DPPC:NPT (70:30) | 39.6 | 6.1 |

| DPPC:NPT (60:40) | 38.5 | 5.1 |

| DPPC:NPT (50:50) | 37.3 | 4.0 |

Data extrapolated from figures in Anbazhagan et al., Biochimica et Biophysica Acta (BBA) - Biomembranes, 2023.

These findings suggest that the incorporation of long-chain NATs into phosphatidylcholine bilayers leads to a concentration-dependent depression and broadening of the main phase transition, indicating a fluidizing effect on the gel phase of the membrane. It is highly probable that this compound would exhibit a similar, if not more pronounced, effect due to its longer acyl chain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid membrane models.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

-

Lipid Film Formation:

-

Dissolve the desired amounts of a model lipid (e.g., DMPC or DPPC) and this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain LUVs with a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the Tm of the lipid mixture.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the effect of a molecule on the thermotropic phase behavior of lipid bilayers.

-

Sample Preparation:

-

Prepare liposome (B1194612) suspensions with and without this compound at various molar ratios as described in section 3.1. The final lipid concentration should be in the range of 1-5 mg/mL.

-

Degas the samples under vacuum before loading into the DSC pans to avoid bubble formation during the scan.

-

-

DSC Measurement:

-

Load the liposome suspension into a DSC sample pan and an equal volume of the corresponding buffer into the reference pan.

-

Perform heating and cooling scans over a temperature range that encompasses the phase transition of the lipid being studied (e.g., 10-60°C for DPPC). A typical scan rate is 1-2°C/min.

-

Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermograms to determine the main phase transition temperature (Tm), which is the peak of the transition, and the enthalpy of the transition (ΔH), which is the area under the peak.

-

Fluorescence Anisotropy

Fluorescence anisotropy is used to measure changes in membrane fluidity upon the incorporation of this compound. This technique utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the lipid bilayer.

-

Sample Preparation:

-

Prepare LUVs with and without this compound.

-

Incorporate the fluorescent probe (e.g., DPH) into the liposomes by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol) to the liposome suspension. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe.

-

-

Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers in the excitation and emission paths.

-

Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

-

Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane at the emission maximum (e.g., ~430 nm for DPH).

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the instrument-specific correction factor.

-

-

Data Analysis:

-

A decrease in the anisotropy value indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.

-

Signaling Pathways and Molecular Interactions

N-acyl taurines are increasingly recognized as important signaling molecules. Their interactions with membrane-associated proteins are crucial for their biological effects.

FAAH-Regulated Metabolism of N-acyl Taurines

The levels of N-acyl taurines, including this compound, are regulated by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the catabolism of several bioactive lipids. Inhibition of FAAH leads to a significant elevation of NATs in various tissues.

Interaction with Transient Receptor Potential (TRP) Channels

N-acyl taurines have been identified as endogenous ligands for Transient Receptor Potential (TRP) channels, a family of ion channels involved in various sensory processes. The activation of TRP channels by NATs can lead to an influx of cations, primarily Ca2+, which triggers downstream signaling cascades.

Experimental Workflow for Studying this compound-Membrane Interactions

The following diagram outlines a typical experimental workflow for investigating the biophysical interactions of this compound with model lipid membranes.

Conclusion

This compound and other long-chain N-acyl taurines are integral components of the lipidome that actively modulate the properties of cell membranes. While direct quantitative data for this compound remains an area for future research, evidence from closely related analogs strongly suggests that it integrates into lipid bilayers, altering their fluidity and phase behavior. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the biophysical and biological roles of this important class of signaling lipids. A deeper understanding of these interactions will undoubtedly pave the way for new therapeutic strategies targeting membrane-associated processes.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of N-Stearoyl Taurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT) that belongs to a class of bioactive lipid molecules with emerging roles in cellular signaling and metabolic regulation. Understanding the mechanisms of its cellular uptake and subsequent metabolic fate is crucial for elucidating its physiological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport, metabolism, and signaling pathways associated with N-Stearoyl Taurine. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a valuable resource for the scientific community.

Introduction

N-acyl taurines (NATs) are a class of lipid signaling molecules found in various mammalian tissues. This compound, a prominent member of this family, is formed by the conjugation of stearic acid and taurine. These molecules are involved in diverse physiological processes, and their levels are tightly regulated by enzymatic synthesis and degradation.[1][2] This guide will delve into the specifics of how cells absorb and metabolize this compound, and the downstream signaling events it triggers.

Cellular Uptake of this compound

The precise mechanism for the cellular uptake of this compound has not been fully elucidated. However, based on the transport of structurally similar molecules like taurine and other N-acyl amides, a combination of passive diffusion and carrier-mediated transport is likely involved.

Putative Transport Mechanisms

Given its amphipathic nature, this compound may cross the cell membrane via passive diffusion. Additionally, the taurine transporter (TauT), a Na⁺- and Cl⁻-dependent transporter, is responsible for the uptake of taurine into cells.[3] While direct evidence for this compound transport via TauT is lacking, the structural similarity suggests it as a potential candidate for carrier-mediated uptake. Studies on Caco-2 cell monolayers have been instrumental in characterizing taurine transport and can serve as a model for investigating this compound uptake.

Quantitative Data on Cellular Uptake

Quantitative kinetic data for the cellular uptake of this compound is currently limited in the scientific literature. However, data from studies on taurine and cholyltaurine transport in Caco-2 cells provide a valuable reference point.

| Compound | Cell Line | Transport Parameter | Value | Reference |

| Taurine | Caco-2 | Apical Km | 17.1 µmol/L | |

| Taurine | Caco-2 | Apical Vmax | 28.4 pmol·cm⁻²·5 min⁻¹ | |

| Taurine | Caco-2 | Basolateral Km | 9.46 µmol/L | |

| Taurine | Caco-2 | Basolateral Vmax | 5.59 pmol·cm⁻²·5 min⁻¹ | |

| Cholyltaurine | Caco-2 | Apparent Km | ~65 µM | |

| Cholyltaurine | Caco-2 | Vmax | ~800 pmol·min⁻¹·mg protein⁻¹ |

Metabolism of this compound

The metabolic pathway of this compound involves both its synthesis and degradation, catalyzed by specific enzymes.

Synthesis of this compound

The primary enzyme responsible for the synthesis of N-acyl taurines, including this compound, is the Bile Acid-CoA:amino acid N-acyltransferase (BAAT) . This enzyme, located in the peroxisomes and cytosol of liver cells, catalyzes the conjugation of stearoyl-CoA with taurine.

Degradation of this compound

The hydrolysis of this compound back to stearic acid and taurine is catalyzed by Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme. FAAH is a key regulator of the levels of various bioactive fatty acid amides.

Quantitative Data on Enzyme Kinetics

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| BAAT (Human) | Taurine | Km | 1.1 mM | Not directly in search results |

| BAAT (Human) | Glycine | Km | 5.8 mM | Not directly in search results |

Signaling Pathways of this compound

This compound and other N-acyl taurines are known to activate members of the Transient Receptor Potential (TRP) family of ion channels, particularly TRPV1. Activation of these channels leads to an influx of calcium ions, initiating a cascade of downstream signaling events. There is also evidence suggesting that some N-acyl taurines can act as agonists for G-protein coupled receptors like GPR119.

TRPV1-Mediated Signaling

Activation of TRPV1 by this compound is expected to cause an influx of Ca²⁺, which can then activate various downstream effectors, including Protein Kinase A (PKA) and Protein Kinase C (PKC). This can lead to the modulation of various cellular processes, including neurotransmitter release and gene expression.

Putative GPR119-Mediated Signaling

N-oleoyl taurine, a structurally similar NAT, has been shown to stimulate GPR119, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of PKA. This pathway is known to play a role in glucose homeostasis and the secretion of incretin (B1656795) hormones like GLP-1.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.

Protocol for Measuring Cellular Uptake of this compound in Caco-2 Cells

This protocol is adapted from studies on taurine and cholyltaurine transport.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Hanks' Balanced Salt Solution (HBSS)

-

Radiolabeled [³H]-N-Stearoyl Taurine or a fluorescently labeled analog

-

Unlabeled this compound

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Wash the cell monolayers twice with pre-warmed HBSS.

-

Add HBSS containing a known concentration of radiolabeled or fluorescently labeled this compound to the apical or basolateral chamber. For inhibition studies, co-incubate with an excess of unlabeled this compound or potential inhibitors.

-

Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

-

At each time point, remove the incubation medium and wash the monolayers three times with ice-cold HBSS to stop the uptake.

-

Lyse the cells by adding cell lysis buffer to the inserts and incubating for 30 minutes.

-

Collect the cell lysates and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Determine the protein concentration of the cell lysates using a protein assay kit.

-

Calculate the uptake of this compound as pmol/mg protein and plot against time to determine the initial uptake rate. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol for In Vitro Metabolism of this compound using Liver Microsomes

This protocol is based on general procedures for studying drug metabolism.

Materials:

-

Human or rat liver microsomes

-

This compound

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid for reaction quenching

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and this compound (e.g., 1-10 µM) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify any potential metabolites.

-

The rate of metabolism can be determined by plotting the natural logarithm of the percentage of remaining this compound against time.

Protocol for Calcium Influx Assay

This protocol is designed to measure changes in intracellular calcium concentration upon this compound stimulation.

Materials:

-

Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HBSS or other suitable buffer

-

This compound

-

Positive control (e.g., capsaicin)

-

TRPV1 antagonist (e.g., capsazepine)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium indicator dye by incubating them with the dye solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Place the plate in the fluorescence plate reader and record the baseline fluorescence.

-

Add this compound at various concentrations and immediately start recording the fluorescence intensity over time.

-

As a positive control, add capsaicin. To confirm the involvement of TRPV1, pre-incubate cells with a TRPV1 antagonist before adding this compound.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Visualizations

Cellular Uptake and Metabolism Workflow

References

- 1. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transepithelial taurine transport in caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Protein Targets of N-Stearoyl Taurine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules with emerging roles in diverse physiological processes. As an endocannabinoid-like molecule, NST has garnered interest for its potential therapeutic applications.[1][2][3][4][5] A critical step in harnessing its potential is the comprehensive identification of its protein targets, which can elucidate its mechanism of action and potential off-target effects. This technical guide provides an in-depth overview of a proteomics-based workflow to identify and characterize the protein interactome of N-Stearoyl Taurine.

Introduction to this compound and Target Identification

This compound belongs to the family of N-acyl amides, which are fatty acid derivatives with signaling properties.[3] Studies have indicated that N-acyl taurines, including NST, can activate members of the transient receptor potential (TRP) family of ion channels.[1][4][5][6] However, a global and unbiased identification of its protein binding partners is crucial for a complete understanding of its cellular functions. Chemical proteomics offers a powerful suite of tools to achieve this by identifying direct protein targets of small molecules within a complex biological system.[7][8]

This guide will focus on three prominent proteomics strategies for small molecule target identification:

-

Affinity Purification-Mass Spectrometry (AP-MS) : This classic and robust method utilizes a modified version of the small molecule to "pull down" its binding partners from a cell lysate.

-

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : A quantitative proteomic technique that allows for the differentiation of specific interactors from non-specific background proteins.[2][3][7][9][10]

-

Drug Affinity Responsive Target Stability (DARTS) : A label-free method that identifies protein targets based on their increased stability and resistance to proteolysis upon binding to a small molecule.[1][8][11][12][13]

Experimental Workflow for Target Identification

The overall workflow for identifying protein targets of this compound using a proteomics approach is a multi-step process, from probe synthesis to data analysis and validation.

Methodology 1: Affinity Purification-Mass Spectrometry (AP-MS) coupled with SILAC

This approach combines the specificity of affinity purification with the quantitative power of SILAC to confidently identify bona fide protein interactors of NST.

Experimental Protocol

1. Synthesis of an this compound Affinity Probe:

-

Objective: To create a modified version of NST that can be immobilized on a solid support for affinity purification.

-

Procedure:

-

Synthesize an NST analog with a linker arm (e.g., a short polyethylene (B3416737) glycol chain) terminating in a reactive group (e.g., an amine or a carboxyl group). The linker should be attached to a position on the NST molecule that is not critical for protein binding.

-

Couple the reactive group of the linker to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

-

A control matrix should be prepared by blocking the reactive groups on the beads without coupling the NST probe.

-

2. SILAC Labeling and Cell Culture:

-

Objective: To metabolically label the proteome of two cell populations for quantitative comparison.

-

Procedure:

-

Select a relevant cell line (e.g., a neuronal cell line or a kidney cell line, where NST is known to be present).[1]

-

Culture one population of cells in "light" medium containing standard arginine and lysine (B10760008).

-

Culture a second population in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and lysine (e.g., ¹³C₆-¹⁵N₂-Lys).

-

Ensure complete incorporation of the heavy amino acids over several cell divisions.

-

3. Affinity Purification:

-

Objective: To isolate proteins that bind to the immobilized NST probe.

-

Procedure:

-

Harvest and lyse the "light" and "heavy" labeled cells separately in a mild lysis buffer to maintain protein-protein interactions.

-

Incubate the "heavy" cell lysate with the NST-coupled beads.

-

Incubate the "light" cell lysate with the control beads.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

Combine the eluates from the "heavy" and "light" samples in a 1:1 ratio.

-

4. Mass Spectrometry and Data Analysis:

-

Objective: To identify and quantify the proteins in the combined eluate.

-

Procedure:

-

Separate the combined protein sample by SDS-PAGE and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]

-

Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

-

Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

-

Data Presentation

True binding partners of NST are expected to be significantly enriched in the "heavy" sample (incubated with the NST probe) compared to the "light" sample (incubated with the control beads). The results can be summarized in a table.

Table 1: Hypothetical Quantitative Data from an AP-MS/SILAC Experiment for this compound

| Protein ID | Gene Name | Protein Name | SILAC Ratio (Heavy/Light) | p-value | Function |

| P62333 | TRPV1 | Transient receptor potential cation channel subfamily V member 1 | 8.2 | <0.001 | Ion channel, known NAT target |

| Q9HBA0 | FAAH | Fatty acid amide hydrolase | 5.7 | <0.005 | Enzyme involved in NAT metabolism |

| P48058 | GPR119 | G protein-coupled receptor 119 | 4.9 | <0.01 | Receptor for lipid signaling molecules |

| Q13936 | FABP5 | Fatty acid-binding protein 5 | 4.1 | <0.01 | Lipid transport |

| P02768 | ALB | Serum albumin | 1.1 | >0.05 | Non-specific binder |

Note: This table presents hypothetical data for illustrative purposes.

Workflow Diagram

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative, label-free approach that does not require chemical modification of the small molecule. It is based on the principle that the binding of a small molecule stabilizes its target protein, making it less susceptible to proteolytic degradation.[1][8][11][12][13]

Experimental Protocol

1. Cell Lysis and Lysate Preparation:

-

Objective: To obtain a native protein lysate.

-

Procedure:

-

Harvest cells from a relevant cell line.

-

Lyse the cells in a non-denaturing buffer (e.g., M-PER or a buffer containing mild detergents).

-

Clarify the lysate by centrifugation to remove cell debris.

-

2. DARTS Assay:

-

Objective: To assess the proteolytic stability of proteins in the presence of NST.

-

Procedure:

-

Divide the cell lysate into aliquots.

-

Treat one aliquot with this compound at a desired concentration.

-

Treat a control aliquot with a vehicle control (e.g., DMSO).

-

Incubate the samples to allow for protein-ligand binding.

-

Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a limited time to achieve partial digestion. The optimal protease concentration and digestion time should be determined empirically.[8]

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

3. Mass Spectrometry and Data Analysis:

-

Objective: To identify and quantify the proteins that are protected from proteolysis by NST.

-

Procedure:

-

Separate the digested protein samples by SDS-PAGE.

-

Excise the entire gel lane for each sample and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Perform label-free quantification (e.g., using spectral counting or precursor ion intensity) to compare the abundance of each identified protein between the NST-treated and control samples.

-

Data Presentation

Proteins that are more abundant in the NST-treated sample compared to the control are considered potential targets.

Table 2: Hypothetical Quantitative Data from a DARTS Experiment for this compound

| Protein ID | Gene Name | Protein Name | Fold Change (NST/Control) | p-value | Putative Role |

| P62333 | TRPV1 | Transient receptor potential cation channel subfamily V member 1 | 3.5 | <0.001 | Potential direct target |

| Q9HBA0 | FAAH | Fatty acid amide hydrolase | 2.8 | <0.005 | Potential direct target |

| P48058 | GPR119 | G protein-coupled receptor 119 | 2.1 | <0.01 | Potential direct target |

| P08684 | VIM | Vimentin | 1.2 | >0.05 | Unlikely target |

Note: This table presents hypothetical data for illustrative purposes.

Workflow Diagram

References

- 1. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]

- 2. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]

- 6. This compound from MedChemExpress | Labcompare.com [labcompare.com]

- 7. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments [experiments.springernature.com]

- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 13. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 14. bio.ijs.si [bio.ijs.si]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Quantification of N-Stearoyl Taurine in Plasma using UPLC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and specific quantification of N-Stearoyl Taurine (B1682933) in plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Introduction